5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone
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Overview
Description
5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone is an organic compound characterized by the presence of a cyclopentanone ring fused with an oxa group and a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable cyclopentanone derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
3,4-Dimethoxycinnamic acid: A compound with similar functional groups and potential biological activities.
Uniqueness
5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone is unique due to its fused cyclopentanone and oxa ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
WUTCRAWYHFZCPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Origin of Product |
United States |
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